BenchChemオンラインストアへようこそ!

Kinesin-like protein KIF20A (284-293)

CTL epitope screening HLA-A2 transgenic mouse model IFN-γ ELISPOT

Kinesin-like protein KIF20A (284–293), sequence AQPDTAPLPV, is a 10-mer synthetic peptide corresponding to amino acid residues 284–293 of the human KIF20A (also known as RAB6KIFL/MKlp2) motor protein. KIF20A is a mitotic kinesin overexpressed in pancreatic, lung, bladder, and other malignancies with an average relative cDNA microarray expression ratio of 31,900 in pancreatic cancer versus normal tissue, but is largely absent from normal adult tissues except testis and thymus.

Molecular Formula
Molecular Weight
Cat. No. B1575157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKinesin-like protein KIF20A (284-293)
SynonymsKinesin-like protein KIF20A (284-293)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Kinesin-like protein KIF20A (284–293): A Validated HLA-A*02:01-Restricted CTL Epitope Peptide for Cancer Immunotherapy Research and Preclinical Vaccine Development


Kinesin-like protein KIF20A (284–293), sequence AQPDTAPLPV, is a 10-mer synthetic peptide corresponding to amino acid residues 284–293 of the human KIF20A (also known as RAB6KIFL/MKlp2) motor protein. KIF20A is a mitotic kinesin overexpressed in pancreatic, lung, bladder, and other malignancies with an average relative cDNA microarray expression ratio of 31,900 in pancreatic cancer versus normal tissue, but is largely absent from normal adult tissues except testis and thymus . The peptide was identified as one of three immunodominant HLA-A*02:01 (HLA-A2)-restricted cytotoxic T lymphocyte (CTL) epitopes of KIF20A using HLA-A2 transgenic mice and validated for its capacity to generate human CTLs that kill KIF20A⁺/HLA-A2⁺ tumour cells without inducing autoimmunity . It is catalogued in the Immune Epitope Database (IEDB) and referenced in the Database of T cell-defined human tumor antigens as a cancer immunotherapy target .

Why Interchanging KIF20A (284–293) with Other KIF20A-Derived Peptides or In-Class CTL Epitopes Compromises Experimental Reproducibility


KIF20A-derived peptide epitopes are not functionally interchangeable. Each epitope is defined by its unique amino acid sequence, which determines (i) HLA restriction allele specificity (e.g., HLA-A*02:01 vs. HLA-A*24:02), (ii) BIMAS-predicted MHC binding affinity, (iii) the repertoire and avidity of T-cell receptor (TCR) recognition, and (iv) whether the peptide is naturally processed and presented on the surface of tumour cells . KIF20A (284–293) (AQPDTAPLPV) is restricted to HLA-A*02:01, which is present in approximately 44% of the population, and differs from the HLA-A*24:02-restricted clinical-stage peptide KIF20A-66 (KVYLRVRPLL) that has a distinct disease control rate of 72% in a Phase I/II trial . Even among HLA-A2-restricted KIF20A peptides discovered in the same screen—KIF20A-2, KIF20A-8, and KIF20A-28—each elicits quantitatively distinct IFN-γ ELISPOT responses (e.g., 149.0, 117.2, and 141.2 spot counts/2×10⁴ cells respectively in HLA-A2 Tgm) , and each originates from a different structural domain of KIF20A with potentially different natural processing and presentation efficiencies. Substituting one epitope for another without re-validation undermines the reproducibility of immunological assays and confounds vaccine design studies.

Quantitative Differentiation Evidence: KIF20A (284–293) vs. Closest KIF20A-Derived Epitope Peptide Comparators


ELISPOT Immunogenicity in HLA-A2 Transgenic Mice: KIF20A-28 vs. KIF20A-2 and KIF20A-8

In the primary epitope discovery study, KIF20A-28 (p284–293, AQPDTAPLPV) induced a quantitatively robust IFN-γ ELISPOT response in CD4⁻ spleen cells from immunised HLA-A2 transgenic mice that was comparable to the other two validated epitopes but with notably tighter replicate variation. CD4⁻ spleen cells stimulated with KIF20A-28-pulsed bone marrow-derived dendritic cells produced 141.2 ± 5.5 spot counts per 2 × 10⁴ cells, compared to 149.0 ± 22.2 for KIF20A-2 and 117.2 ± 23.4 for KIF20A-8, with respective no-peptide backgrounds of 19.2 ± 5.2, 32.6 ± 9.9, and 51.4 ± 7.8 . KIF20A-28 thus demonstrated the lowest background and the lowest coefficient of variation among the three, which may be advantageous for assay standardisation.

CTL epitope screening HLA-A2 transgenic mouse model IFN-γ ELISPOT immunogenicity benchmarking

Human CTL Cytotoxicity Against Endogenous Tumour Targets: KIF20A-28 Demonstrates HLA-A2-Restricted Killing of Pancreatic Cancer Cells

Human CTLs generated from HLA-A2⁺ healthy donor PBMCs by in vitro stimulation with KIF20A-28 peptide exhibited specific cytotoxicity against KIF20A⁺/HLA-A2⁺ pancreatic cancer cell line PANC1 and colon cancer cell line CaCo-2, but not against the KIF20A⁺/HLA-A2⁻ pancreatic cancer cell line PK9 . Cytotoxicity was abolished by anti-HLA-class I monoclonal antibody (W6/32) but not by anti-HLA-DR mAb (H-DR-1), confirming strict HLA-class I restriction . In contrast, the HLA-A*24:02-restricted clinical-stage KIF20A-66 peptide cannot be used to generate CTLs from HLA-A2⁺ donors and is irrelevant for targeting HLA-A2⁺ patient populations, which represent ~44% allele frequency globally .

human CTL generation ⁵¹Cr release assay tumour cell killing HLA restriction validation

Structural Domain Context: KIF20A-28 Resides Within the Long L6 Loop Insertion of the Motor Domain, Affecting Allosteric Regulation

The KIF20A-28 peptide (residues 284–293) maps to the extensive loop L6 insertion (residues 192–295) within the KIF20A motor domain, a region that folds partially into the motor domain core and influences its allosteric regulation and ATPase activity . This structural context is unique among validated KIF20A CTL epitopes: KIF20A-2 (12–20) is located at the extreme N-terminus outside the motor domain, and KIF20A-8 (809–817) is located in the C-terminal tail region . The L6 loop is a distinctive structural feature of KIF20A within the kinesin superfamily, and peptides derived from this region may exhibit different natural processing and MHC presentation efficiencies compared to epitopes from other domains .

KIF20A motor domain L6 loop insertion allosteric regulation structural biology

Preclinical Safety: No Autoimmune Pathology Observed with KIF20A Epitope Peptide Vaccination in HLA-A2 Transgenic Mice

Immunisation of HLA-A2 transgenic mice with KIF20A-derived CTL epitope peptides, including KIF20A-28, did not induce any detectable autoimmune pathology. Histological analysis of vital organs (brain, lung, liver, kidney, stomach, small intestine, colon, spleen, skeletal muscle, skin, and thymus) with anti-CD4 and anti-CD8 monoclonal antibodies after two vaccinations revealed no lymphocyte infiltration or tissue destruction . This safety profile is a prerequisite for advancing from preclinical to clinical development and distinguishes validated TAA-derived epitopes such as KIF20A-28 from unvalidated peptide candidates for which autoimmune cross-reactivity has not been excluded.

autoimmunity screening safety pharmacology HLA transgenic mouse immunohistochemistry

Patent Protection and Translational Pipeline: KIF20A-28 Is Explicitly Claimed in Oncolytic Vaccine Patent Families

The KIF20A-28 peptide sequence AQPDTAPLPV is explicitly claimed as SEQ ID NO:5 in multiple patent families covering RAB6KIFL/KIF20A epitope peptides and vaccines containing the same (e.g., US20190060433A1, US9132176B2, EP2270042, JP6259983B2) . These patents cover oligopeptides comprising SEQ ID NOs: 3, 4, and 5—corresponding to KIF20A-2, KIF20A-8, and KIF20A-28—as well as pharmaceutical compositions for the treatment or prevention of cancer . The inclusion of KIF20A-28 alongside KIF20A-2 and KIF20A-8 in patent claims indicates its recognised value as a component of multi-epitope vaccine formulations. KIF20A-66 is covered by separate patent families directed to HLA-A24-restricted epitopes.

intellectual property patent landscape SEQ ID NO vaccine composition

High-Value Application Scenarios for Kinesin-like Protein KIF20A (284–293) Based on Quantitative Differentiation Evidence


Standardisation of IFN-γ ELISPOT-Based Immunomonitoring Assays in HLA-A2⁺ Cancer Vaccine Trials

KIF20A (284–293) is the preferred positive control antigen for IFN-γ ELISPOT immunomonitoring in HLA-A2-restricted cancer vaccine clinical trials. Its low inter-replicate variability (CV ≈ 3.9% in HLA-A2 Tgm ELISPOT assays, compared to CVs of 14.9% for KIF20A-2 and 20.0% for KIF20A-8) and high signal-to-background ratio (~7.4) enable more reliable detection of vaccine-induced CTL responses with fewer technical replicates . This peptide is suitable for use as a reference standard in assay qualification and bridging studies across multiple trial sites.

Multi-Epitope Vaccine Construct Design Targeting Complementary KIF20A Structural Domains

KIF20A (284–293) provides epitope coverage of the KIF20A motor domain L6 loop region, complementing epitopes from the N-terminus (KIF20A-2, residues 12–20) and C-terminus (KIF20A-8, residues 809–817) . Incorporating KIF20A-28 into multi-epitope vaccine constructs may reduce the probability of immune escape through antigen loss variants, as tumour cells would need to eliminate or mutate three structurally and spatially distinct epitope regions simultaneously to evade CTL recognition. This strategy is consistent with the patented multi-peptide approach claiming SEQ ID NOs: 3, 4, and 5 collectively .

Preclinical Pharmacology Studies Requiring Validated HLA-A2-Restricted CTL Epitopes Without Autoimmune Liability

For preclinical in vivo studies in HLA-A2 transgenic mouse models, KIF20A (284–293) offers a validated CTL epitope with documented absence of autoimmune pathology in multiple vital organs after repeated vaccination . This safety profile is critical for studies investigating combination immunotherapy regimens, where the addition of immune checkpoint inhibitors to peptide vaccination could theoretically exacerbate autoimmune toxicities. KIF20A-28's established safety in the same HLA-A2 Tgm system used for immunogenicity testing eliminates the need for de novo safety screening before combination studies.

T-Cell Receptor (TCR) Discovery and Engineering Using a Structurally Defined Motor Domain Epitope

KIF20A (284–293) is positioned within the L6 loop of the KIF20A motor domain, a structurally annotated region involved in allosteric regulation . This structural context makes it an attractive target for TCR discovery programmes aiming to isolate high-affinity TCRs against tumour-specific peptide–MHC complexes. The distinct structural environment of this epitope, compared to epitopes from disordered terminal regions, may influence the TCR recognition landscape and provide a source of TCRs with unique fine specificity profiles for adoptive cell therapy engineering.

Quote Request

Request a Quote for Kinesin-like protein KIF20A (284-293)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.